Product packaging for 1-Benzyl-3-(4-chlorophenyl)urea(Cat. No.:CAS No. 13208-51-0)

1-Benzyl-3-(4-chlorophenyl)urea

Cat. No.: B3046891
CAS No.: 13208-51-0
M. Wt: 260.72 g/mol
InChI Key: LPAFKALFDTZCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-chlorophenyl)urea is a urea derivative of significant interest in medicinal chemistry and pharmacological research. Urea derivatives are extensively investigated as core structures in the development of new bioactive molecules . Recent studies on related aryl urea compounds have demonstrated promising growth inhibition against challenging bacterial strains such as Acinetobacter baumannii , highlighting the potential of this chemical class in antimicrobial research . The urea functional group is a privileged scaffold in drug design, known for its ability to form key hydrogen bonds with biological targets . This compound serves as a valuable chemical intermediate for synthesizing more complex molecules, including various heterocyclic systems and functionalized derivatives for structure-activity relationship (SAR) studies. Researchers utilize this compound primarily in the development of novel therapeutic agents, pesticide candidates, and as a standard in analytical method development. The molecular structure features both benzyl and 4-chlorophenyl substituents attached to the urea core, contributing to specific steric and electronic properties that influence its binding affinity and interaction with biological systems. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment, in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O B3046891 1-Benzyl-3-(4-chlorophenyl)urea CAS No. 13208-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAFKALFDTZCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352642
Record name 1-benzyl-3-(4-chlorophenyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13208-51-0
Record name 1-benzyl-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-(4-CHLOROPHENYL)UREA
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Synthetic Methodologies for 1 Benzyl 3 4 Chlorophenyl Urea and Its Analogues

Classical Approaches for Urea (B33335) Scaffold Construction

The foundational methods for synthesizing urea derivatives often involve highly reactive and toxic reagents. These classical strategies are well-established and effective, typically proceeding through an isocyanate intermediate.

The most traditional method involves the use of phosgene (B1210022) (COCl₂) or its safer solid derivative, triphosgene . In this approach, one of the amine precursors, for instance, 4-chloroaniline, is reacted with phosgene in the presence of a base. This reaction forms the corresponding isocyanate intermediate, 4-chlorophenyl isocyanate. This reactive intermediate is then treated with the second amine, benzylamine (B48309), to yield the final product, 1-Benzyl-3-(4-chlorophenyl)urea. While effective for both symmetrical and unsymmetrical ureas, the extreme toxicity of phosgene has driven the development of alternative methods.

A more direct and widely used classical route involves the reaction of a commercially available isocyanate with an amine. To synthesize the target compound, one would react 4-chlorophenyl isocyanate directly with benzylamine. This method avoids the on-site generation of the isocyanate from phosgene.

Another classical pathway is the Hofmann rearrangement , where a primary amide undergoes rearrangement in the presence of an oxidizing agent like phenyliodine diacetate (PIDA) to generate an isocyanate intermediate in situ. This isocyanate can then be trapped by an amine to form the desired urea derivative.

Method Reagents Intermediate Description
Phosgene Method Amine 1, Phosgene (or Triphosgene), Amine 2IsocyanateAmine 1 reacts with phosgene to form a reactive isocyanate, which then reacts with Amine 2 to form the unsymmetrical urea.
Isocyanate Addition Isocyanate, Amine-A direct reaction where a pre-formed isocyanate is treated with an amine.
Hofmann Rearrangement Primary Amide, Oxidizing Agent (e.g., PIDA), AmineIsocyanateAn in situ generation of an isocyanate from a primary amide, which is then trapped by an amine.
Curtius Rearrangement Carboxylic Acid, Azide Source, AmineAcyl Azide, IsocyanateA carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate and is subsequently trapped by an amine.

Modernized and Environmentally Conscious Synthesis Strategies

In response to the hazards and environmental impact of classical methods, significant research has focused on developing greener and safer synthetic routes. These strategies prioritize the use of less toxic reagents, renewable feedstocks, and milder reaction conditions.

A prominent green approach involves replacing phosgene with safer carbonyl sources. N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an effective phosgene substitute, activating an amine to react with a second amine without producing chlorinated byproducts. Similarly, S,S-dimethyl dithiocarbonate has been employed as a phosgene alternative for the synthesis of N-alkylureas.

The utilization of carbon dioxide (CO₂) as a C1 building block is a highly attractive green strategy. Metal-free methods have been developed that allow CO₂ to react with amines at atmospheric pressure and room temperature to produce ureas. In some variations, arylamines are reacted with CO₂ in the presence of a dehydrating agent to generate an isocyanate, which is then trapped by another amine to form unsymmetrical ureas. Electrocatalysis offers another innovative path, enabling the synthesis of urea from nitrate (B79036) and CO₂ under ambient conditions, driven by renewable electricity. Another electrochemical approach uses the reduction of oxygen to trigger the reaction between CO₂ and primary amines in ionic liquids.

Other modern techniques include:

Catalytic Carbonylation : Palladium-catalyzed carbonylation of azides in the presence of amines provides unsymmetrical ureas with nitrogen gas as the only byproduct.

"On-Water" Synthesis : The reaction of isocyanates with amines can be performed in water, which often accelerates the reaction and allows for simple product isolation by filtration, avoiding the use of volatile organic compounds (VOCs).

Strategy Key Reagents/Conditions Description Environmental Advantage
Safer Carbonyl Sources N,N'-Carbonyldiimidazole (CDI)CDI acts as a stable and less hazardous alternative to phosgene for activating amines.Avoids highly toxic phosgene and chlorinated waste.
CO₂ Utilization CO₂, Amines, (optional catalyst or dehydrating agent)Direct use of CO₂ as a renewable C1 source to build the urea backbone.Utilizes a greenhouse gas as a feedstock; avoids toxic reagents.
Electrocatalysis Nitrate, CO₂, Renewable ElectricityAn electrocatalytic process couples nitrate reduction with CO₂ to form the urea C-N bonds under ambient conditions.Operates at room temperature and pressure; uses renewable energy.
Catalytic Carbonylation Azides, Amines, CO, Palladium catalystA palladium catalyst facilitates the reaction of an azide, amine, and carbon monoxide source.High atom economy, with N₂ as the only byproduct.
Aqueous Synthesis Isocyanate, Amine, WaterPerforming the reaction in water instead of organic solvents.Eliminates the need for toxic VOCs and simplifies product isolation.

Regioselective and Stereoselective Synthesis of Substituted Urea Derivatives

For unsymmetrical ureas like this compound, regioselectivity —the ability to control which nitrogen atom attaches to which substituent—is fundamental. Most synthetic methods achieve this by design. For example, the classical approach of reacting 4-chlorophenyl isocyanate with benzylamine is inherently regioselective, as the positions of the 4-chlorophenyl and benzyl (B1604629) groups are predetermined by the choice of reactants.

Modern catalytic methods have further refined the ability to achieve high regioselectivity. Palladium-catalyzed cross-coupling reactions are particularly powerful. For instance, an existing urea, such as benzylurea (B1666796), can be selectively arylated with an aryl halide (e.g., a chloro- or bromo-substituted benzene (B151609) ring) to produce unsymmetrical diarylureas or aryl-alkyl ureas. This allows for a modular approach where different aryl groups can be introduced in a controlled manner. A recently developed method allows for the N-1 selective Pd-catalyzed cross-coupling of dihydrouracil (B119008) with aryl electrophiles, demonstrating high regiocontrol in related cyclic urea systems.

Stereoselectivity becomes relevant when the urea derivatives possess chiral centers. If one of the starting amines contains a stereocenter, its configuration is typically retained in the final urea product. The synthesis of oligomeric aromatic ureas containing a chiral center has been shown to result in dynamic helical structures, highlighting how stereochemistry can influence the molecule's three-dimensional architecture.

Method Key Features Selectivity Achieved Example Application
Isocyanate-Amine Reaction Stepwise addition of componentsRegioselective : The isocyanate component defines one side of the urea, and the amine defines the other.Reacting 4-chlorophenyl isocyanate with benzylamine.
Pd-Catalyzed Arylation Cross-coupling of a simple urea with an aryl halide.Regioselective : Allows for the specific introduction of an aryl group onto a pre-existing urea scaffold.Arylation of benzylurea with an appropriate 4-chlorophenyl electrophile.
Michael-type Addition Addition of uracil (B121893) derivatives to activated alkenes.Regioselective : Can be controlled (

Pharmacological and Biological Activities of 1 Benzyl 3 4 Chlorophenyl Urea Derivatives

Antineoplastic and Antiproliferative Activities

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with urea (B33335) derivatives emerging as a promising group. The structural features of 1-Benzyl-3-(4-chlorophenyl)urea derivatives, particularly the presence of a urea moiety, allow them to form crucial hydrogen bonds with target proteins, a characteristic that is pivotal for their anticancer effects. mdpi.com

Inhibition of Signal Transduction Pathways (e.g., MAPK/ERK, VEGFR, FGFR)

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with key signal transduction pathways that are frequently dysregulated in cancer. These pathways are crucial for cell proliferation, survival, and angiogenesis.

One of the primary mechanisms of action for some of these derivatives is the inhibition of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways. researchgate.netpolito.itnih.gov For instance, the representative compound 9i has been shown to inhibit both of these pathways by preventing the phosphorylation of S6K and Akt, and by reducing the expression of Gli1, a key transcription factor in the Hh pathway. researchgate.netpolito.itnih.gov The dual inhibition of these pathways is considered a promising strategy to overcome drug resistance and inhibit cancer cell migration in breast cancer. researchgate.netpolito.itnih.gov

Furthermore, some benzylethylenearyl urea derivatives have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov For example, compound C.12 was found to be active against both VEGFR-2 and the immune checkpoint protein PD-L1 in HT-29 colon cancer cells. nih.gov The ability to target multiple signaling pathways, including those involving Raf kinases, contributes to the broad-spectrum antitumor potential of these compounds. nih.gov

Molecular Mechanisms of Cell Cycle Arrest and Apoptosis Induction

In addition to inhibiting proliferative signaling, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells. These processes are fundamental to controlling cell populations and eliminating malignant cells.

Mechanistic studies have revealed that these compounds can trigger apoptosis in various cancer cell lines. researchgate.netpolito.itnih.gov For example, compound 9i was observed to induce significant apoptosis in T47D and MDA-MB-231 breast cancer cells. researchgate.netpolito.itnih.gov The induction of apoptosis is a critical endpoint for many anticancer therapies and is often linked to the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov

Cell cycle arrest is another important mechanism through which these derivatives exert their antiproliferative effects. By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. nih.gov The regulation of cell cycle-related proteins such as cyclins and cyclin-dependent kinases (CDKs) is a key aspect of this process. nih.gov

Preclinical Assessment in In Vitro Cancer Models

The anticancer potential of this compound derivatives has been extensively evaluated in various in vitro cancer models, utilizing a range of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

Numerous derivatives have shown excellent antiproliferative activities against several breast cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. researchgate.netpolito.itnih.gov In addition, a series of N-aryl-N'-benzylurea derivatives displayed significant antiproliferative activity against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with some compounds exhibiting IC50 values under 5 µM. mdpi.com Notably, compounds 9b and 9d from this series showed potent activity against all four cell lines, with IC50 values for MCF7 and PC3 cells being less than 3 µM. mdpi.com

The table below summarizes the in vitro antiproliferative activities of selected this compound derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
9b A549< 5
MCF7< 3
HCT116< 5
PC3< 5
9d A549< 5
MCF7< 3
HCT116< 5
PC3< 5
8c A549< 5

Antimicrobial Potentials

Beyond their anticancer properties, derivatives of this compound have also demonstrated promising antimicrobial activities. The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and these compounds offer a potential avenue for development.

Antibacterial Spectrum and Efficacy

Several studies have investigated the antibacterial properties of these urea derivatives against a panel of clinically relevant bacteria.

N,N-disubstituted urea derivatives have shown notable inhibitory activity against Acinetobacter baumannii. mdpi.com Specifically, compounds such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e), (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea (3j), and (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (3n) demonstrated good inhibition of this pathogen. mdpi.com Furthermore, other related derivatives have exhibited potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. mdpi.com For example, a benzyloxy derivative, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m, displayed excellent potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com

The table below presents the antibacterial activity of selected derivatives.

CompoundBacterial StrainMIC (µg/mL)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m Staphylococcus aureus0.5
Escherichia coli1
10a, 10j, 10r-s Staphylococcus aureus4
Escherichia coli4
3-(4-trifluoromethyl)-benzyloxy derivative 10d Staphylococcus aureus1
Escherichia coli16

Antifungal and Antiviral Investigations

The antimicrobial spectrum of this compound derivatives also extends to antifungal and antiviral activities.

Research has shown that certain derivatives possess antifungal properties. nih.govnih.gov For instance, a series of triazole derivatives containing a benzyl (B1604629) group were synthesized and evaluated for their in vitro antifungal activities against eight human pathogenic fungi. nih.govnih.gov Several of these compounds exhibited broad-spectrum antifungal activity. nih.gov

In the realm of antiviral research, some related heterocyclic compounds have been investigated. For example, novel sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring, synthesized from 4-chlorobenzoic acid, were screened for their anti-tobacco mosaic virus (TMV) activities. mdpi.com Among the synthesized compounds, two derivatives, 7b and 7i, exhibited around 50% inhibition of TMV, which was comparable to the commercial antifungal agent ningnanmycin. mdpi.com

Anti-parasitic Properties

Derivatives of urea, particularly the benzoylurea (B1208200) class, which are structurally related to this compound, are recognized for their bioactivity as insecticides and acaricides. The mechanism of action for these compounds often involves the inhibition of chitin (B13524) synthesis in insects. Research into compounds like 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea, a benzoylurea derivative, highlights their potential as insect growth regulators (IGRs). These compounds can interfere with the molting process, a critical stage in the lifecycle of many pests. Studies have shown that ingestion by insects can disrupt ecdysis (the shedding of the old cuticle), leading to thinner cuticles and impaired feeding, ultimately controlling the pest population without the acute toxicity associated with many traditional insecticides. nih.gov This mode of action suggests that the broader class of N,N'-disubstituted ureas, including this compound derivatives, could be promising candidates for developing new anti-parasitic agents, particularly against ectoparasites.

Enzyme Modulatory Activities

The 1,3-disubstituted urea scaffold is a versatile backbone for designing enzyme inhibitors, capable of targeting a range of enzymes through specific structural modifications.

Protein Tyrosine Phosphatase Inhibition

Protein tyrosine phosphatases (PTPs) are a family of enzymes crucial to cellular signal transduction, and their dysregulation is implicated in diseases like diabetes, obesity, and cancer. nih.gov Consequently, PTPs, especially Protein Tyrosine Phosphatase 1B (PTP1B), have become important targets for the development of new therapeutic agents. nih.gov While a wide variety of chemical structures, from natural products to synthetic molecules, have been investigated as PTP1B inhibitors, specific research detailing the activity of this compound derivatives against PTPs is not extensively documented in the available scientific literature. The search for potent and selective PTP inhibitors remains an active area of research, exploring diverse chemical scaffolds. nih.govuj.edu.pl

Carbonic Anhydrase and Acetylcholinesterase Regulation

Urea derivatives have been successfully developed as potent inhibitors of both carbonic anhydrases (CAs) and acetylcholinesterase (AChE), enzymes with significant therapeutic relevance. CAs are metalloenzymes involved in numerous physiological processes, and their inhibitors are used as diuretics and anti-glaucoma agents. nih.govnih.gov AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine; its inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov

Studies on novel urea derivatives incorporating dopaminergic 2-aminotetralin scaffolds have demonstrated exceptionally potent, dual inhibitory activity. nih.gov These compounds exhibited inhibitory constants (Kᵢ) in the low nanomolar range against human CA isoforms I and II (hCA I and hCA II) and AChE. nih.gov Similarly, a series of ureas derived from phenethylamines also showed powerful inhibition of these same enzymes. These findings underscore the potential of the urea functional group to serve as a core structure for potent enzyme inhibitors. The inhibitory activities of these related urea derivatives are detailed below.

Compound ClassTarget EnzymeInhibition Constant (Kᵢ)
Urea derivatives with 2-aminotetralin scaffolds nih.govhCA I2.61–3.69 nM
hCA II1.64–2.80 nM
AChE0.45–1.74 nM
Urea derivatives from phenethylamineshCA I0.307–0.432 nM
hCA II0.149–0.278 nM

Urease Enzyme Inhibition for Agricultural and Environmental Contexts

Urease enzymes, particularly in soil bacteria, contribute to environmental nitrogen loss from urea-based fertilizers by rapidly hydrolyzing urea into ammonia (B1221849) and carbon dioxide. This process can lead to ammonia volatilization and nitrous oxide emissions, reducing fertilizer efficiency and causing environmental pollution. Therefore, urease inhibitors are of significant interest in agriculture.

The urea and thiourea (B124793) scaffolds are well-established templates for designing urease inhibitors, with thiourea itself often used as a standard reference compound in inhibitory assays. While extensive research has been conducted on various classes of urease inhibitors, including bis-Schiff bases and other heterocyclic compounds, specific studies focusing on the urease inhibitory potential of this compound derivatives for agricultural or environmental applications are not prominently featured in the reviewed literature.

Other Biological Modulations

Anti-inflammatory Effects

The urea moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been synthesized and evaluated for numerous biological activities. Within the diverse family of urea compounds, N-phenylurea derivatives have emerged as a class of interest for their potential anti-inflammatory effects.

Research into various substituted phenylurea compounds has demonstrated their ability to modulate inflammatory pathways. Although specific studies focusing exclusively on this compound are not prominent, the anti-inflammatory potential of the general phenylurea structure is noteworthy. For instance, studies on other N'-phenylurea derivatives have shown promising results in preclinical models of inflammation.

A series of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas were synthesized and evaluated for their anti-inflammatory activity. nih.gov In this study, the compounds were tested using the carrageenan-induced rat paw edema method, a standard in vivo model for screening acute anti-inflammatory agents. Several derivatives exhibited significant anti-inflammatory effects. The molecular docking studies within this research suggested that these compounds might exert their effect by interacting with p38 MAP kinase, a key enzyme in the inflammatory cascade. nih.gov

The general structure-activity relationship (SAR) of these derivatives indicated that the nature and position of substituents on the phenyl rings play a crucial role in their anti-inflammatory potency. This suggests that the specific substitution pattern of this compound, with a benzyl group on one nitrogen and a 4-chlorophenyl group on the other, would likely influence its interaction with biological targets involved in inflammation. However, without direct experimental data, its specific activity remains speculative.

Compound ClassTested ActivityKey FindingsPotential Mechanism of Action
N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivativesAnti-inflammatorySeveral derivatives showed significant reduction in carrageenan-induced rat paw edema. nih.govInteraction with p38 MAP kinase. nih.gov
Table 1: Investigated Anti-inflammatory Activity of Related Phenylurea Derivatives

Investigational Activities related to Metabolic Disorders

As of the current available scientific literature, there are no specific investigational studies reported for this compound or its close derivatives in the context of metabolic disorders such as diabetes or obesity.

While the broader class of urea derivatives has been explored for a wide range of biological activities, research connecting the 1-benzyl-3-phenylurea (B3047871) scaffold to metabolic modulation is not apparent in published studies. The focus of research on phenylurea derivatives has predominantly been in other therapeutic areas, including oncology and infectious diseases. nih.govnih.gov Therefore, the potential role of this compound in the management or treatment of metabolic disorders remains an uninvestigated area.

Elucidation of Molecular and Cellular Mechanisms of Action

Identification of Direct Molecular Targets and Binding Site Analysis

The initial step in characterizing the mechanism of action of a compound like 1-Benzyl-3-(4-chlorophenyl)urea would involve the identification of its direct molecular targets within the cell. This is typically achieved through a combination of computational and experimental approaches.

Hypothetical Methodologies:

Target Prediction: In the absence of experimental data, computational tools can predict potential protein targets based on the compound's structural similarity to known ligands or through virtual screening against libraries of protein structures. The urea (B33335) moiety, a common feature in many biologically active molecules, can participate in hydrogen bonding and other interactions, making it a key feature for such predictions. nih.gov

Biochemical Screening: A broad screening of the compound against a panel of purified enzymes and receptors would be a primary experimental approach. Techniques like enzyme inhibition assays or receptor binding assays would be employed to identify any direct interactions.

Affinity-Based Methods: Advanced techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could identify target proteins. Subsequent identification of these proteins would be performed using mass spectrometry.

Binding Site Analysis:

Once a direct molecular target is identified, detailed analysis of the binding site would be crucial. This involves determining the specific amino acid residues within the target protein that interact with this compound. This is often achieved through:

Site-Directed Mutagenesis: Systematically altering the amino acids in the predicted binding pocket and observing the effect on compound binding can pinpoint key interaction points.

Computational Docking: Molecular docking simulations can provide a theoretical model of how the compound fits into the binding site of the target protein, highlighting potential hydrogen bonds, hydrophobic interactions, and other forces.

Due to the lack of published research, there are no identified direct molecular targets or binding site analyses for this compound.

Pathway Analysis and Cellular Signaling Cascade Disruptions

Following the identification of a molecular target, the next step would be to understand the broader cellular consequences of the compound's action. This involves investigating the impact on cellular signaling pathways and cascades.

Potential Investigative Approaches:

Phosphorylation Profiling: Many signaling pathways are regulated by protein phosphorylation. Techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics could reveal changes in the phosphorylation status of key signaling proteins upon treatment with the compound.

Reporter Gene Assays: These assays are used to monitor the activity of specific transcription factors that are endpoints of signaling pathways. A change in reporter gene expression would indicate that the upstream pathway has been modulated.

Gene Expression Profiling: Techniques such as microarray or RNA-sequencing can provide a global view of the changes in gene expression caused by the compound, offering clues about the affected pathways.

As there is no information on the direct molecular targets of this compound, there is consequently no data on the specific cellular signaling cascades it may disrupt.

Insights from Co-crystal Structures and Biophysical Studies

Obtaining a high-resolution three-dimensional structure of the compound bound to its target protein is a pivotal goal in mechanism-of-action studies. Such a co-crystal structure provides definitive evidence of a direct interaction and reveals the precise binding mode at an atomic level.

Key Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the structure of protein-ligand complexes in solution and can provide information about the dynamics of the interaction.

Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique that measures the heat changes associated with binding, providing data on the binding affinity (K_d), stoichiometry (n), and the thermodynamics (enthalpy and entropy) of the interaction.

Surface Plasmon Resonance (SPR): SPR is another technique used to measure the kinetics (on-rate and off-rate) and affinity of binding in real-time.

Currently, there are no published co-crystal structures or detailed biophysical studies involving this compound.

Quantitative Biology and Systems-Level Effects

A systems-level understanding of a compound's effects aims to integrate data from various "omics" platforms to build a comprehensive model of its mechanism of action.

Integrative Approaches:

Quantitative Proteomics: This involves the large-scale measurement of protein expression levels in cells or tissues following treatment with the compound. This can reveal off-target effects and broader cellular responses.

Metabolomics: Analyzing the changes in the cellular metabolome can provide insights into how the compound affects cellular metabolism and other biochemical pathways.

Network Biology: The data generated from proteomics, transcriptomics, and metabolomics can be integrated to construct interaction networks. Analyzing these networks can help to identify key nodes and pathways that are perturbed by the compound, providing a holistic view of its effects.

There is no publicly available data from quantitative biology or systems-level studies for this compound.

Agricultural and Plant Science Applications

Role as Plant Growth Regulators

Phenylurea derivatives are recognized for their significant effects on plant growth and development, often mimicking the activity of natural plant hormones.

Anticytokinin Activity and Mechanisms of Action

Certain phenylurea derivatives have been reported to exhibit cytokinin-like activity, promoting cell division and influencing plant development. This activity is often attributed to their ability to interact with cytokinin receptors. While direct studies on 1-Benzyl-3-(4-chlorophenyl)urea are not extensively documented in publicly available research, the general class of phenylureas is known to influence cytokinin-responsive processes. The mechanism of action for some phenylureas involves the modulation of gene expression related to cell cycle progression and differentiation, similar to natural cytokinins.

Influence on Plant Development and Physiological Processes

The application of phenylurea-derived compounds can have a marked influence on various aspects of plant physiology. Research on related compounds has demonstrated effects on fruit growth, with some phenylureas promoting an increase in fruit size and weight. These effects are often linked to the stimulation of cell division in the fruit tissues. Furthermore, these compounds can impact other physiological processes such as leaf senescence and nutrient allocation within the plant.

Modulation of Hormonal Balance (e.g., Gibberellin Biosynthesis Interference)

The intricate network of plant hormones means that a change in one can affect the others. While direct interference of this compound with gibberellin biosynthesis has not been specifically detailed in available literature, the broader class of plant growth regulators can influence hormonal balance. For instance, an increase in cytokinin activity can sometimes lead to antagonistic or synergistic effects on gibberellin pathways, which control processes like stem elongation and seed germination. The precise nature of such interactions for this compound would require further investigation.

Insect Growth Regulation and Pest Control Strategies

Benzoylphenylureas, the chemical class to which this compound belongs, are well-established as potent insect growth regulators (IGRs).

These compounds act as chitin (B13524) synthesis inhibitors. Chitin is a crucial component of an insect's exoskeleton, and by disrupting its formation, these chemicals interfere with the molting process. This leads to the death of the insect larva or pupa as it is unable to form a new, functional cuticle. This mode of action is highly specific to arthropods and has a favorable profile for integrated pest management (IPM) programs.

Research on a related compound, 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea, has shown that it can prevent successful molting in insects, leading to a reduction in pest populations. Studies on other benzoylphenylureas have demonstrated their effectiveness against a range of insect pests, primarily the larval stages of Lepidoptera (moths and butterflies) and Coleoptera (beetles). sigmaaldrich.com

Table 1: Effects of a Related Benzoylphenylurea (B10832687) on Insect Molting

ConcentrationEffect on Ecdysis (Molting)Observations
0.01%CompletedSurvivors failed to feed after molting due to midgut obstruction.
1%PreventedResulted in the formation of a thinner cuticle without inhibiting melanin (B1238610) production.

This data is for the related compound 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea and is presented to illustrate the potential activity of the benzoylphenylurea class.

Soil Enzyme Modulation for Agricultural Sustainability (e.g., Urease Inhibition)

The urea (B33335) functional group within this compound suggests a potential role in modulating soil enzyme activity, specifically urease inhibition. Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. While this is a natural process, rapid hydrolysis can lead to significant nitrogen loss from agricultural soils through ammonia volatilization.

Urease inhibitors are therefore valuable tools for improving the efficiency of urea-based fertilizers. By slowing down the conversion of urea, these inhibitors ensure that nitrogen remains in the soil for a longer period, available for plant uptake. Compounds containing a urea or thiourea (B124793) fragment are considered natural candidates for urease inhibition due to their structural similarity to the enzyme's substrate. The binding of these inhibitors to the active site of the urease enzyme can block the access of urea, thus reducing its rate of hydrolysis.

While specific studies on the urease inhibitory activity of this compound are not prominent in the available scientific literature, its chemical structure strongly suggests that it could possess such properties. The presence of the urea moiety is a key feature in many known urease inhibitors. Further research would be necessary to quantify the effectiveness of this compound as a urease inhibitor and its potential contribution to sustainable agricultural practices.

Advanced Research Perspectives and Future Directions

Computational Drug Design and Optimization of Urea-Based Scaffolds

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. For urea-based scaffolds like 1-Benzyl-3-(4-chlorophenyl)urea, these techniques are particularly valuable for refining interactions with target proteins and improving drug-like properties. nih.gov The urea (B33335) moiety's capacity to act as both a hydrogen bond donor and acceptor is a central element in its molecular recognition by protein targets, a feature that can be precisely modeled and enhanced through computational design. nih.govnih.gov

In a notable study, this compound (referred to as compound 4a ) was identified as a hit compound with cytotoxic potential against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov This discovery served as the foundation for a structure-activity relationship (SAR) study utilizing a fragment-based approach to design and synthesize 49 new analogs. The research systematically modified three key regions of the parent compound: the monophenyl "head" moiety, the central urea linker, and the diphenyl "tail" moiety. nih.gov This approach allows for a detailed exploration of how specific structural changes impact biological activity, guiding the optimization of the scaffold for increased potency and selectivity.

Future computational work could involve advanced molecular dynamics simulations to understand the conformational flexibility of this compound and its analogs within the binding pockets of their targets. Quantum mechanics/molecular mechanics (QM/MM) calculations could further elucidate the electronic nature of the key hydrogen-bonding interactions, providing deeper insights for optimization. These computational strategies are essential for transforming promising hit compounds into viable drug candidates.

Development of Targeted Delivery Systems for Enhanced Efficacy

While a potent molecule is essential, its effectiveness can be limited by poor bioavailability, off-target effects, or inability to reach the desired site of action. Targeted delivery systems offer a solution by encapsulating therapeutic agents in nanocarriers that can transport them directly to diseased tissues, such as tumors. For urea-based compounds, various innovative delivery platforms are being explored.

One promising approach involves the use of polymers containing urea functionalities. For instance, polyureas with dynamic hindered urea bonds (HUBs) have been developed as hydrolyzable and biocompatible materials for drug delivery. mdpi.com These polymers can self-assemble into nanoparticles, encapsulate drugs, and release their payload in a controlled manner, potentially triggered by the specific pH environment of a tumor. Another strategy utilizes polyurethane-urea elastomers or biotinylated polyurethane-urea nanoparticles for the targeted delivery of anticancer drugs. mdpi.com These systems can be engineered to respond to specific biological cues, such as changes in pH or the presence of certain enzymes, for on-demand drug release. mdpi.com

Furthermore, urea itself has been shown to act as a penetration enhancer for transdermal drug delivery. nih.gov Studies have demonstrated that formulating drugs with urea can significantly increase their permeation through the skin. This principle could be adapted for topical or localized delivery of this compound if its therapeutic application were for a dermatological or subcutaneous condition. Future research could focus on developing specific nanocarriers, such as liposomes or polymeric micelles, for this compound to improve its pharmacokinetic profile and enhance its therapeutic index for systemic applications.

Exploration of Polypharmacology and Multi-target Approaches

The "one drug, one target" paradigm has been increasingly challenged by the understanding that complex diseases like cancer often involve multiple redundant or interacting signaling pathways. Polypharmacology, the concept of a single drug acting on multiple targets, is now seen as a desirable attribute. Aryl urea scaffolds are particularly well-suited for the design of multi-target agents. nih.gov

A prime example is the design of compounds that simultaneously inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and programmed death-ligand 1 (PD-L1). nih.gov VEGFR-2 is a key regulator of angiogenesis (the formation of new blood vessels that feed tumors), while PD-L1 is an immune checkpoint protein that cancer cells use to evade the immune system. A drug that hits both targets could deliver a powerful two-pronged attack against cancer. Researchers have successfully designed and synthesized styryl aryl ureas that demonstrate this dual activity, showing better VEGFR-2 downregulation than the established drug Sorafenib and enhancing the effect on PD-L1. nih.gov

The structure of this compound, with its distinct aromatic regions and central hydrogen-bonding urea core, fits the profile of a potential multi-target inhibitor. nih.gov Docking studies have shown that aryl urea scaffolds can fit into the hydrophobic grooves and interact with key residues in the kinase domains of targets like VEGFR-2. nih.gov Future research should involve screening this compound and its optimized analogs against a panel of relevant biological targets (e.g., various kinases, immune checkpoint proteins) to uncover potential polypharmacological effects. This could reveal new therapeutic applications and provide a more comprehensive understanding of its mechanism of action.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological effects of a compound like this compound, it is essential to look beyond a single target or pathway. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the cellular response to a drug. frontiersin.org These high-throughput methods can reveal novel mechanisms of action, identify biomarkers of response or toxicity, and uncover off-target effects. nih.gov

For example, proteomics can be used to analyze changes in the expression levels of thousands of proteins within a cell after treatment with the compound. frontiersin.orgmdpi.com This could identify the specific proteins or signaling pathways that are most affected, confirming intended targets and revealing unexpected ones. Untargeted metabolomic analysis can similarly measure fluctuations in hundreds of small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state and identifying perturbed biochemical pathways. nih.gov Such an approach has been used successfully to identify new biomarkers and monitor disease management in urea cycle disorders. nih.gov

Applying these technologies to this compound would be a critical future step. By treating cancer cell lines with the compound and analyzing the resulting changes in the proteome and metabolome, researchers could build a comprehensive biological profile. This data could validate its presumed mechanism of action, suggest new therapeutic indications, and guide further optimization by providing a detailed map of its cellular impact.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-(4-chlorophenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling benzylamine with 4-chlorophenyl isocyanate under anhydrous conditions. A key optimization step is the use of reflux heating (e.g., in acetonitrile at 65°C) to enhance reaction efficiency and yield . For example, describes a protocol for synthesizing analogous urea derivatives by refluxing with a base like Cs₂CO₃, which facilitates nucleophilic substitution. Additionally, highlights the importance of temperature control and solvent selection (e.g., acetonitrile vs. THF) in minimizing side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended for high-purity yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Structural elucidation relies on FTIR (to confirm urea C=O stretching at ~1650–1700 cm⁻¹ and N-H bending), ¹H-NMR (to identify aromatic protons and benzyl/urea NH signals), and ¹³C-NMR (to resolve carbonyl carbons and aromatic ring substituents) . For example, demonstrates how ¹H-NMR can distinguish between ortho/meta/para-substituted aromatic protons, while ¹³C-NMR confirms the urea carbonyl at ~155–160 ppm. Mass spectrometry (HRMS) is also critical for verifying molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the substitution pattern on the aromatic rings influence the compound’s biological activity or reactivity?

Methodological Answer: demonstrates that substituents like trifluoromethyl or methoxy groups on the aromatic rings significantly modulate biological activity. For instance, electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity to targets like VEGFR-2 or PD-L1 by increasing electrophilicity and stabilizing π-π interactions . Computational methods (e.g., molecular docking) combined with in vitro assays (e.g., kinase inhibition or tube formation assays) are recommended to correlate structural features with activity. Additionally, suggests that bulky substituents (e.g., 2,4,6-trimethylphenyl) may sterically hinder reactivity, necessitating tailored synthetic protocols.

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Methodological Answer: Crystallographic challenges include low crystal quality, twinning, and weak diffraction due to flexible benzyl groups. highlights the utility of SHELXL for refining small-molecule structures against high-resolution data, even with twinned crystals . For example, SHELXL’s robust least-squares algorithms can handle disorder in the benzyl moiety. further supports using SHELX programs for experimental phasing in complex cases, such as halogen-substituted derivatives. To improve success rates, optimize crystallization conditions (e.g., slow evaporation in DCM/hexane) and collect data at synchrotron sources for enhanced resolution.

Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives?

Methodological Answer: Discrepancies often stem from variations in assay conditions (e.g., cell lines, concentrations) or impurities in test compounds. emphasizes rigorous purity validation (e.g., HPLC ≥95%) and standardized bioassays (e.g., VEGFR-2 kinase inhibition at 10 µM) . For mechanistic clarity, combine in vitro data with in silico studies (e.g., molecular dynamics simulations) to differentiate direct target binding from off-target effects. Cross-referencing with structurally related compounds (e.g., ’s monuron derivatives) can also contextualize activity trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.